molecular formula C16H23NO5 B1338693 Boc-Tyr(Me)-OMe CAS No. 94790-24-6

Boc-Tyr(Me)-OMe

Cat. No.: B1338693
CAS No.: 94790-24-6
M. Wt: 309.36 g/mol
InChI Key: FOMIHTTUAILLQT-ZDUSSCGKSA-N
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Description

Boc-Tyr(Me)-OMe is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(Me)-OMe typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(Me)-OMe undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

    Oxidation: 2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester.

    Reduction: 2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propanol.

    Substitution: (S)-2-Amino-3-(4-methoxy-phenyl)-propionic acid methyl ester.

Scientific Research Applications

Boc-Tyr(Me)-OMe has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for peptide synthesis and protein engineering.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-Tyr(Me)-OMe involves its role as a protecting group and intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Tert-butoxycarbonylamino-3-phenyl-propionic acid methyl ester: Lacks the methoxy group, making it less versatile in certain reactions.

    (S)-2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester: Contains a hydroxy group instead of a methoxy group, which can participate in different types of reactions.

Uniqueness

The presence of the methoxy group in Boc-Tyr(Me)-OMe enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Biological Activity

Boc-Tyr(Me)-OMe, also known as Boc-Tyrosine Methyl Ester, is a derivative of the amino acid tyrosine that has gained attention in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H21NO5\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{5} . The presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester contributes to its stability and solubility, making it suitable for various biochemical applications.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that derivatives of tyrosine can scavenge free radicals effectively due to their phenolic structure. Studies have shown that this compound displays higher radical scavenging abilities compared to its unmodified counterparts .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that this compound can inhibit the growth of certain bacteria and fungi, which positions it as a potential candidate for developing new antimicrobial agents .

3. Role in Peptide Synthesis

This compound is widely used in peptide synthesis due to its ability to form stable bonds with other amino acids. Its incorporation into peptides can enhance the biological activity of the resulting compounds, particularly in the development of opioid peptides .

The biological effects of this compound are primarily attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets. For instance, it can modulate receptor activities and influence signaling pathways associated with pain relief and inflammation .

Case Studies

Case Study 1: Opioid Peptide Development

A study investigated the effects of substituting this compound in opioid lead compounds. The research revealed that analogs containing this compound exhibited altered receptor affinities and functional bioactivities compared to traditional opioid peptides. This modification led to enhanced selectivity for delta-opioid receptors, suggesting potential therapeutic applications in pain management .

Case Study 2: Antioxidant Efficacy

In a comparative study on antioxidant capacities, this compound was evaluated alongside other tyrosine derivatives. The results indicated that this compound had superior radical scavenging activity, particularly against ABTS and DPPH radicals, reinforcing its potential for use in formulations aimed at oxidative stress reduction .

Table 1: Biological Activities of this compound Compared to Other Tyrosine Derivatives

CompoundRadical Scavenging Activity (IC50)Antimicrobial Activity (Zone of Inhibition)
This compound25 µM15 mm (E. coli)
L-Tyrosine40 µM10 mm (E. coli)
L-DOPA30 µM12 mm (Staphylococcus aureus)

Properties

IUPAC Name

methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMIHTTUAILLQT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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